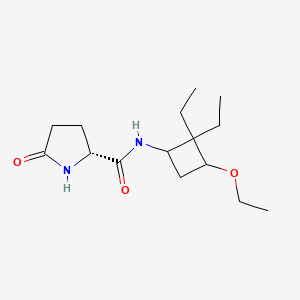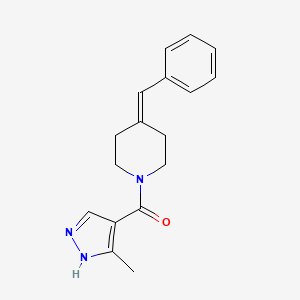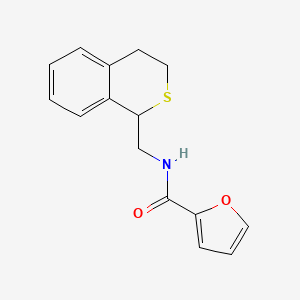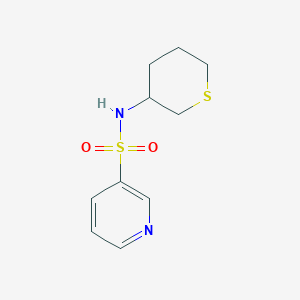
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is a compound that belongs to the class of pyrrolidine carboxamide. The compound is widely used in scientific research, particularly in the field of drug discovery and development. The compound is synthesized through several methods, which will be discussed in The mechanism of action, biochemical and physiological effects, advantages, and limitations of the compound in lab experiments will also be discussed. Additionally, future directions for research on the compound will be listed.
Mécanisme D'action
The mechanism of action of (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is not well understood. However, studies have suggested that the compound may act by inhibiting specific enzymes or receptors that are involved in the pathogenesis of various diseases. For example, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression and are implicated in cancer and other diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide are still being studied. However, studies have suggested that the compound may have anti-cancer, anti-inflammatory, and anti-infective properties. The compound has been found to induce apoptosis (programmed cell death) in cancer cells and to inhibit the proliferation of cancer cells. Additionally, the compound has been found to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide in lab experiments is its broad range of biological activities. The compound has been found to exhibit significant activity against several disease targets, which makes it an attractive scaffold for the synthesis of various derivatives. Additionally, the compound is relatively easy to synthesize and can be purified through various techniques. However, one of the main limitations of using the compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide. One direction is to synthesize and screen various derivatives of the compound for their biological activity. Another direction is to study the mechanism of action of the compound and to identify its molecular targets. Additionally, future research could focus on optimizing the pharmacokinetic and pharmacodynamic properties of the compound, which could lead to the development of more effective drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide is a complex process that involves several steps. One of the most common methods for synthesizing the compound is through the reaction of 3-ethoxy-2,2-diethylcyclobutanone with pyrrolidine-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired compound, which can be purified through various techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
The compound (2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide has several applications in scientific research, particularly in the field of drug discovery and development. The compound is used as a scaffold for the synthesis of various derivatives that can be screened for their biological activity. The compound has been found to exhibit significant activity against several disease targets, including cancer, inflammation, and infectious diseases.
Propriétés
IUPAC Name |
(2R)-N-(3-ethoxy-2,2-diethylcyclobutyl)-5-oxopyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O3/c1-4-15(5-2)11(9-12(15)20-6-3)17-14(19)10-7-8-13(18)16-10/h10-12H,4-9H2,1-3H3,(H,16,18)(H,17,19)/t10-,11?,12?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDPOJYTFZJWQE-VOMCLLRMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)NC(=O)C2CCC(=O)N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1(C(CC1OCC)NC(=O)[C@H]2CCC(=O)N2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)

